1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Brand Name:
Vulcanchem
CAS No.:
55507-15-8
VCID:
VC0187498
InChI:
InChI=1S/C17H18ClNO2/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11/h3-6,9-10,17,19H,7-8H2,1-2H3
SMILES:
COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Cl)OC
Molecular Formula:
C17H18ClNO2
Molecular Weight:
303.8 g/mol
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
CAS No.: 55507-15-8
Main Products
VCID: VC0187498
Molecular Formula: C17H18ClNO2
Molecular Weight: 303.8 g/mol
CAS No. | 55507-15-8 |
---|---|
Product Name | 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
Molecular Formula | C17H18ClNO2 |
Molecular Weight | 303.8 g/mol |
IUPAC Name | 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
Standard InChI | InChI=1S/C17H18ClNO2/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11/h3-6,9-10,17,19H,7-8H2,1-2H3 |
Standard InChIKey | NYOFLAMHIMULAO-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES | COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Cl)OC |
PubChem Compound | 4193861 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume